molecular formula C11H15BClNO3 B13880529 B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid

B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid

Cat. No.: B13880529
M. Wt: 255.51 g/mol
InChI Key: IGKNOFCQAYZFFR-UHFFFAOYSA-N
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Description

[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitrophenylboronic acid and diethylamine.

    Reduction: The nitro group in 5-chloro-2-nitrophenylboronic acid is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: The resulting amine is then reacted with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the diethylcarbamoyl derivative.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid in high purity.

Industrial Production Methods

Industrial production of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to streamline the synthesis and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: The corresponding dechlorinated compound.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.

Mechanism of Action

The mechanism of action of [5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The chloro and diethylcarbamoyl groups may also contribute to the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    5-Chloro-2-(trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group instead of a diethylcarbamoyl group.

    Pinacol Boronic Esters: Boronic acid derivatives with pinacol protecting groups.

Uniqueness

[5-Chloro-2-(diethylcarbamoyl)phenyl]boronic acid is unique due to the presence of both a chloro group and a diethylcarbamoyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H15BClNO3

Molecular Weight

255.51 g/mol

IUPAC Name

[5-chloro-2-(diethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12(16)17/h5-7,16-17H,3-4H2,1-2H3

InChI Key

IGKNOFCQAYZFFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)N(CC)CC)(O)O

Origin of Product

United States

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